molecular formula C5H12ClF2NO B6224356 (2R)-2-amino-5,5-difluoropentan-1-ol hydrochloride CAS No. 2763740-85-6

(2R)-2-amino-5,5-difluoropentan-1-ol hydrochloride

Cat. No.: B6224356
CAS No.: 2763740-85-6
M. Wt: 175.6
InChI Key:
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Description

(2R)-2-amino-5,5-difluoropentan-1-ol hydrochloride is a chemical compound with significant potential in various scientific fields. This compound is characterized by the presence of an amino group, two fluorine atoms, and a hydroxyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the difluoromethylation process, which can be achieved through various strategies such as electrophilic, nucleophilic, radical, and cross-coupling methods . The reaction conditions often involve the use of metal-based catalysts and reagents like ClCF2H for the formation of C(sp3)–CF2H bonds .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The reaction is performed under controlled conditions to optimize the incorporation of fluorine atoms and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-5,5-difluoropentan-1-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and pH levels.

Major Products

The major products formed from these reactions include ketones, aldehydes, primary amines, and various substituted derivatives, depending on the specific reaction pathway chosen.

Mechanism of Action

The mechanism of action of (2R)-2-amino-5,5-difluoropentan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively. The compound may inhibit or activate certain enzymes, leading to desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-amino-5-fluoropentan-1-ol hydrochloride: Similar structure but with only one fluorine atom.

    (2R)-2-amino-5,5-dichloropentan-1-ol hydrochloride: Similar structure but with chlorine atoms instead of fluorine.

Uniqueness

The presence of two fluorine atoms in (2R)-2-amino-5,5-difluoropentan-1-ol hydrochloride makes it unique, as fluorine atoms significantly influence the compound’s reactivity, stability, and biological activity. This uniqueness allows for more precise modulation of biological pathways and enhances its potential in various applications .

Properties

CAS No.

2763740-85-6

Molecular Formula

C5H12ClF2NO

Molecular Weight

175.6

Purity

95

Origin of Product

United States

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